molecular formula C27H32N4O3 B2913747 2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide CAS No. 872843-66-8

2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide

Cat. No. B2913747
CAS RN: 872843-66-8
M. Wt: 460.578
InChI Key: SIECMUSLHIVYPA-UHFFFAOYSA-N
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Description

“2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide” is a chemical compound . It is available for purchase from certain chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound can be characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 335.4 g/mol . Other properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be computed .

Scientific Research Applications

Antimicrobial Activity

SMR000627172: has been investigated for its antimicrobial potential. A study synthesized a series of novel derivatives, including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These compounds displayed significant antibacterial and antifungal activity . The docking simulations further revealed interactions with oxidoreductase enzymes, supporting their inhibitory potency.

Anticancer Properties

Coumarin derivatives, like SMR000627172 , have been explored for their potential as anticancer agents. Although specific studies on this compound are limited, the inclusion of a piperazine moiety (as seen in this compound) has occasionally led to unexpected improvements in bioactivity . Further research could explore its effects on cancer cell lines.

Anti-HIV Activity

While no direct evidence exists for SMR000627172 , coumarin-based compounds have demonstrated anti-HIV properties. The piperazine moiety may contribute to enhancing bioactivity, making it an interesting avenue for investigation .

Anticoagulant Potential

Although not directly studied for anticoagulant effects, coumarins in general have been associated with anticoagulant properties. Further research could explore whether SMR000627172 exhibits similar effects .

Antioxidant and Anti-inflammatory Activity

Coumarins often possess antioxidant and anti-inflammatory properties. While specific data on SMR000627172 is lacking, its structural features suggest potential in these areas .

Drug Discovery and Medicinal Chemistry

The piperazine moiety, combined with the chromenone scaffold, makes SMR000627172 an interesting candidate for drug discovery. Medicinal chemists may explore modifications to enhance its bioactivity or selectivity .

Safety and Hazards

There is limited information available on the safety and hazards of this compound .

properties

IUPAC Name

2-[3-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-3-29(4-2)25(32)20-31-19-23(22-12-8-9-13-24(22)31)26(33)27(34)30-16-14-28(15-17-30)18-21-10-6-5-7-11-21/h5-13,19H,3-4,14-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIECMUSLHIVYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide

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